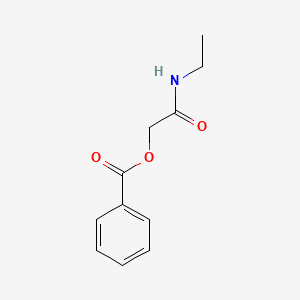
2-(Ethylamino)-2-oxoethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-2-oxoethyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethylamino group and an oxoethyl group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-oxoethyl benzoate typically involves the esterification of benzoic acid with an appropriate ethylamino compound. One common method involves the reaction of benzoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and improve the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)-2-oxoethyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-2-oxoethyl benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.
Industry: Utilized in the production of various pharmaceuticals and cosmetic products
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-2-oxoethyl benzoate involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, the compound likely exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals. This mechanism is similar to that of other local anesthetics such as benzocaine and lidocaine .
Comparación Con Compuestos Similares
Similar Compounds
Benzocaine: A well-known local anesthetic with a similar benzoate structure.
Procaine: Another local anesthetic with a similar mechanism of action.
Tetracaine: A potent local anesthetic used in various medical procedures.
Uniqueness
2-(Ethylamino)-2-oxoethyl benzoate is unique due to its specific structural features, which may confer distinct pharmacological properties. Its ethylamino group and oxoethyl moiety differentiate it from other benzoate derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic applications .
Propiedades
Número CAS |
64649-57-6 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
[2-(ethylamino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C11H13NO3/c1-2-12-10(13)8-15-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
Clave InChI |
FPWKJKWOCSENMO-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)COC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















